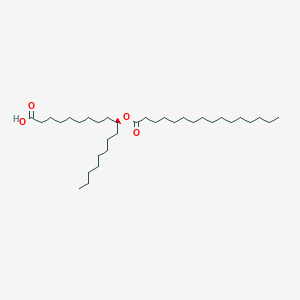
(S)-10-(palmitoyloxy)octadecanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-10-(palmitoyloxy)octadecanoic acid, also known as 12-PAHSA, is a specialized fatty acid ester. It is a member of the family of fatty acid esters of hydroxy fatty acids (FAHFAs), which have garnered significant interest due to their potential biological activities and health benefits. This compound is characterized by the esterification of palmitic acid with 10-hydroxy stearic acid, resulting in a molecule with unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-10-(palmitoyloxy)octadecanoic acid typically involves the esterification of palmitic acid with 10-hydroxy stearic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction conditions often require elevated temperatures and anhydrous environments to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of (S)-10-(palmitoyloxy)octadecanoic acid may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of biocatalysts, such as immobilized lipases, can also be employed to achieve high specificity and reduce the formation of by-products. The purification of the final product typically involves techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-10-(palmitoyloxy)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction can produce the corresponding alcohol and acid.
Scientific Research Applications
(S)-10-(palmitoyloxy)octadecanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Research has shown that FAHFAs, including (S)-10-(palmitoyloxy)octadecanoic acid, have anti-inflammatory properties and can regulate glucose metabolism.
Medicine: There is interest in the potential therapeutic applications of FAHFAs in treating metabolic disorders such as diabetes and obesity.
Industry: This compound can be used in the formulation of specialized lipids for nutritional supplements and cosmetics.
Mechanism of Action
The biological effects of (S)-10-(palmitoyloxy)octadecanoic acid are thought to be mediated through its interaction with specific receptors and enzymes involved in lipid metabolism. It can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid and glucose metabolism. Additionally, it may inhibit pro-inflammatory pathways by modulating the activity of enzymes such as cyclooxygenases and lipoxygenases.
Comparison with Similar Compounds
Similar Compounds
Stearic Acid (Octadecanoic Acid): A saturated fatty acid with similar structural features but lacking the ester linkage.
Palmitic Acid: Another saturated fatty acid, shorter in chain length compared to stearic acid.
Other FAHFAs: Compounds like 9-PAHSA and 13-PAHSA, which differ in the position of the ester linkage.
Uniqueness
(S)-10-(palmitoyloxy)octadecanoic acid is unique due to its specific ester linkage, which imparts distinct biological activities compared to other fatty acids. Its ability to modulate metabolic and inflammatory pathways makes it a compound of significant interest in both basic and applied research.
Properties
IUPAC Name |
(10S)-10-hexadecanoyloxyoctadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRDGWHIDFWID-YTTGMZPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCC)CCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
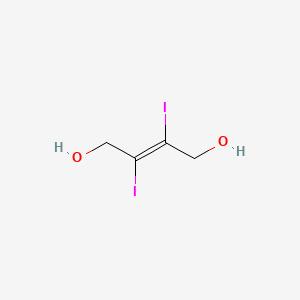
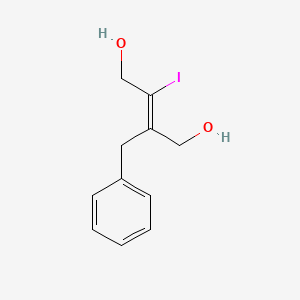
![(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol](/img/structure/B8059084.png)
![(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol](/img/structure/B8059091.png)
![(2Z)-2-iodo-3-[(4-methoxyphenyl)methyl]but-2-ene-1,4-diol](/img/structure/B8059093.png)
![8-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B8059094.png)
![2-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]ethylazanium;methanesulfonate](/img/structure/B8059102.png)
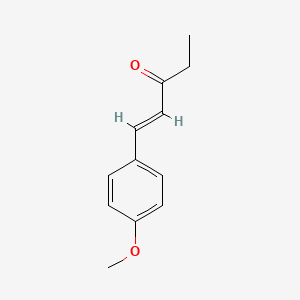
![2-hydroxypropane-1,2,3-tricarboxylicacid;3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B8059118.png)
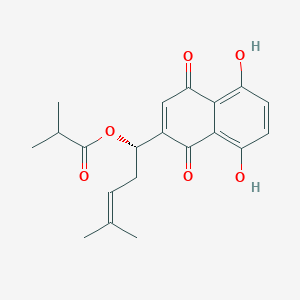
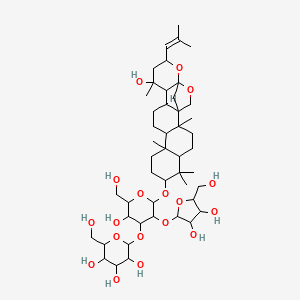
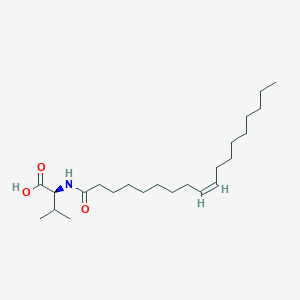
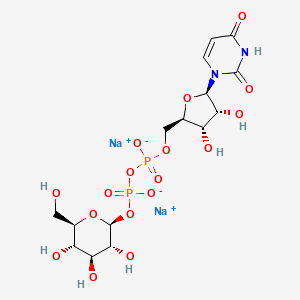
![(8S)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B8059169.png)
